Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Overview
Description
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C14H23Br2N. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, a bromobutyl chain, and an isopropylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-bromobutyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with isopropylamine to form the desired compound. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl chain can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted amines, nitriles, or alcohols.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide can be compared with other similar compounds such as:
Benzyl(4-chlorobutyl)(propan-2-yl)amine hydrobromide: Similar structure but with a chlorine atom instead of bromine.
Benzyl(4-bromobutyl)(methyl)amine hydrobromide: Similar structure but with a methyl group instead of an isopropyl group.
Benzyl(4-bromobutyl)(ethyl)amine hydrobromide: Similar structure but with an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZOOYBKCEACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCBr)CC1=CC=CC=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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